(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Overview
Description
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline alkaloids. This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a methyl group attached to an octahydroisoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline core.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroisoquinoline structure.
Introduction of the Hydroxybenzyl Group: This step involves the alkylation of the octahydroisoquinoline with a hydroxybenzyl halide under basic conditions.
Methylation: Finally, the methyl group is introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the isoquinoline core.
Substitution: The hydroxybenzyl group can undergo nucleophilic substitution reactions.
Methylation: Additional methyl groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Methylation: Formation of additional methylated isoquinoline derivatives.
Scientific Research Applications
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, pain, and neuronal function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxybenzyl and methyl groups, resulting in different biological activities.
1,2,3,4,5,6,7,8-Octahydroisoquinoline: Lacks the hydroxybenzyl group, leading to different chemical reactivity and biological properties.
1-(4-Hydroxybenzyl)-2-methylisoquinoline: Lacks the octahydro structure, affecting its stability and reactivity.
Uniqueness
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its octahydroisoquinoline core provides stability, while the hydroxybenzyl and methyl groups offer sites for further chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H23NO |
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Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-[(2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H23NO/c1-18-11-10-14-4-2-3-5-16(14)17(18)12-13-6-8-15(19)9-7-13/h6-9,17,19H,2-5,10-12H2,1H3 |
InChI Key |
NMFJSADPLJZVNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)O)CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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